molecular formula C9H10N2O B2998269 (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol CAS No. 29096-61-5

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol

Cat. No. B2998269
CAS RN: 29096-61-5
M. Wt: 162.192
InChI Key: CTJAEQWPGMTOLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Recent progress in metal-free direct synthesis of imidazo[1,2-a]pyridines has been highlighted, with an emphasis on the ecological impact of the methods and on the mechanistic aspects .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Multi-component Reaction Synthesis : A novel one-step solution phase synthesis of 3-aminoimidazo[1,2-a]pyridines, including (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol, was developed. This method uses methanol, α-amino-pyridine, aldehyde, and trimethylsilylcyanide (TMSCN), catalyzed by scandium triflate under microwave irradiation. This represents a significant advancement in the synthesis of these compounds (Schwerkoske et al., 2005).

  • Synthesis of Extended Pi-Conjugated Systems : A novel synthesis method for bis-3-aminoimidazo[1,2-a] pyridines, pyrimidines, and pyrazines as extended pi-conjugated systems has been developed. These compounds are synthesized via a pseudo five-component condensation involving 2-aminopyridine pyrimidines and pyrazines derivatives, demonstrating the versatility of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol in creating complex molecular structures (Shaabani et al., 2009).

  • Synthesis of Imidazo[1,2-a]pyridines : A water-mediated synthesis of methylimidazo[1,2-a]pyridines, including variants of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol, was reported. This synthesis did not require deliberate catalyst addition, demonstrating a more environmentally friendly approach (Mohan et al., 2013).

Structural and Crystallographic Studies

  • Crystal Structure Analysis : The crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, a related compound, was analyzed. The study revealed that the imidazo[1,2-a]pyridine moiety is approximately planar, providing valuable information on the structural features of these compounds (Elaatiaoui et al., 2014).

Future Directions

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade, and future research will likely continue to explore their synthesis and potential applications .

properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-2-3-11-8(6-12)5-10-9(11)4-7/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJAEQWPGMTOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol

Citations

For This Compound
1
Citations
A Gueiffier, S Mavel, M Lhassani… - Journal of Medicinal …, 1998 - ACS Publications
The synthesis of original imidazo[1,2-a]pyridines bearing a thioether side chain at the 3 position and their antiviral activity are reported. From the synthesized compounds, 4, 15, and 21 …
Number of citations: 260 pubs.acs.org

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